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Compound of Interest

Compound Name: Repaglinide M1-D5

Cat. No.: B15139624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key analytical data and

experimental protocols associated with the Certificate of Analysis (CoA) for Repaglinide M1-
D5. This deuterated metabolite of Repaglinide serves as a critical internal standard for

pharmacokinetic and metabolic studies. Understanding its certified characteristics is paramount

for ensuring the accuracy and reliability of bioanalytical methods.

Physicochemical and Analytical Data
The following tables summarize the essential quantitative data typically presented in a

Certificate of Analysis for Repaglinide M1-D5.

Table 1: Physicochemical Properties
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Property Specification

Chemical Name
(S)-2-(ethoxy-d5)-4-(2-((1-(2-aminophenyl)-3-

methylbutyl)amino)-2-oxoethyl)benzoic acid

Molecular Formula C₂₂H₂₃D₅N₂O₄

Molecular Weight 389.51 g/mol

CAS Number 2519482-60-9

Appearance White to off-white solid

Solubility Soluble in DMSO and Methanol

Table 2: Purity and Identity

Test Method Result

Chromatographic Purity HPLC-UV ≥98%

Identity (¹H-NMR) ¹H-NMR Spectroscopy Conforms to structure

Identity (Mass Spectrometry) ESI-MS Conforms to structure

Isotopic Purity Mass Spectrometry ≥99% Deuterated forms

Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided

below. These protocols are representative of standard analytical procedures for the

characterization of isotopically labeled pharmaceutical reference standards.

High-Performance Liquid Chromatography (HPLC) for
Purity Determination
Purpose: To determine the chromatographic purity of Repaglinide M1-D5 by separating it from

any potential impurities.

Instrumentation:
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HPLC system with a UV detector

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid or other suitable buffer

Procedure:

Mobile Phase Preparation: A gradient mobile phase is typically employed, consisting of a

mixture of acetonitrile and water with a small percentage of a modifier like formic acid to

improve peak shape. A common starting condition is 60:40 (v/v) Acetonitrile:Water.

Standard Solution Preparation: A stock solution of Repaglinide M1-D5 is prepared in a

suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

This is further diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 30 °C

UV Detection Wavelength: 245 nm

Analysis: The standard solution is injected into the HPLC system. The resulting

chromatogram is analyzed to determine the area percent of the main peak corresponding to

Repaglinide M1-D5. Purity is calculated by dividing the area of the main peak by the total

area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity
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Purpose: To confirm the molecular weight and isotopic enrichment of Repaglinide M1-D5.

Instrumentation:

A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an

HPLC system (LC-MS).

Procedure:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or from the eluent of an HPLC column.

Ionization: Electrospray ionization in positive mode (ESI+) is commonly used to generate

protonated molecular ions [M+H]⁺.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For Repaglinide
M1-D5, the expected [M+H]⁺ ion would be approximately 390.5.

Data Interpretation: The obtained mass spectrum is analyzed to confirm that the major peak

corresponds to the expected molecular weight of the deuterated compound. The isotopic

distribution is also examined to confirm the high level of deuterium incorporation.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
for Structural Confirmation
Purpose: To confirm the chemical structure of Repaglinide M1-D5.

Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Procedure:
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Sample Preparation: A small amount of the Repaglinide M1-D5 sample is dissolved in a

suitable deuterated solvent in an NMR tube.

Data Acquisition: The ¹H-NMR spectrum is acquired.

Spectral Interpretation: The chemical shifts, integration values, and coupling patterns of the

observed proton signals are analyzed and compared to the expected structure of

Repaglinide M1. The absence of signals corresponding to the ethoxy protons confirms the

successful deuteration at the D5 position.

Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic transformation of Repaglinide to its primary

metabolites, M1 and M2. Repaglinide M1-D5 is the deuterated form of the M1 metabolite.
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Caption: Metabolic pathway of Repaglinide to its M1 and M2 metabolites.

This technical guide provides a foundational understanding of the analytical certification of

Repaglinide M1-D5. For specific batch data, always refer to the Certificate of Analysis

provided by the manufacturer.

To cite this document: BenchChem. [Repaglinide M1-D5: A Technical Guide to its Certificate
of Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139624#repaglinide-m1-d5-certificate-of-analysis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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